molecular formula C9H11NO3 B098736 3,5-Dimethoxybenzamide CAS No. 17213-58-0

3,5-Dimethoxybenzamide

Cat. No.: B098736
CAS No.: 17213-58-0
M. Wt: 181.19 g/mol
InChI Key: YTLRWVNYANKXOW-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzamide is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16615. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

3,5-Dimethoxybenzamide plays a crucial role as an intermediate in various chemical synthesis processes. For example, it is used in the synthesis of 1-(3,5-Dimethoxyphenyl)-1-heptanone, an important intermediate for preparing nabilone, through cyanidation and Grignard reactions (X. Xin, 2012). Additionally, reductive lithiation of 3,5-dimethoxybenzyl methyl ether, which leads to the generation of 3,5-dimethoxybenzyllithium, is a process where this compound serves as a precursor for synthesizing various substituted resorcinols (Azzena et al., 2003).

Applications in Biology and Medicine

This compound derivatives have found applications in medical research. For instance, certain derivatives have been evaluated for their potential as neuroleptic agents. They were synthesized and tested for antidopamine activity, showing promise in this field (de Paulis et al., 1986). In another study, a derivative of this compound was investigated for its protective effects against hydrogen peroxide-induced cell death in PC12 cells, showcasing its potential as a neuroprotective agent (Hur et al., 2013).

Radiotracer Development

Compounds derived from this compound have been synthesized and evaluated as radiotracers for imaging tumors. Studies have shown that these compounds can identify breast tumors in vivo, indicating their potential use in diagnostic imaging (Rowland et al., 2006).

Safety and Hazards

3,5-Dimethoxybenzamide is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, rinse immediately with plenty of water . If swallowed, drink plenty of water and call a physician immediately .

Properties

IUPAC Name

3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLRWVNYANKXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169209
Record name 3,5-Dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17213-58-0
Record name 3,5-Dimethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17213-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethoxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017213580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17213-58-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16615
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Record name 3,5-Dimethoxybenzamide
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Record name 3,5-dimethoxybenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the known biological activities of 3,5-Dimethoxybenzamide derivatives?

A1: While the provided research doesn't extensively cover the biological activity of this compound itself, it highlights its use as a key building block for synthesizing other compounds with potential biological activity. For instance, one study explored the synthesis of 1-(3,5-Dimethoxyphenyl)-1-heptanone from this compound, a crucial intermediate in the production of Nabilone. Nabilone is a synthetic cannabinoid with therapeutic applications []. Additionally, researchers have investigated the neurotropic potential of several 4-hydroxy-3,5-dimethoxybenzamides and their derivatives []. Another study examined the anti-cancer activity of N-(4-methoxyphenyl)-3,5-dimethoxybenzamide in HeLa cells, demonstrating its ability to induce cell cycle arrest and apoptosis [].

Q2: Can you describe the synthesis of 1-(3,5-Dimethoxyphenyl)-1-heptanone from this compound?

A2: The synthesis involves two main steps:

    Q3: What is the structure of this compound oxime and what are its key structural features?

    A3: this compound oxime (C9H12N2O3) exhibits an E configuration in its oxime group. The crystal structure reveals intermolecular hydrogen bonding (N—H⋯O and O—H⋯N) between molecules, contributing to its packing arrangement. Additionally, an intramolecular N—H⋯O hydrogen bond is also present [].

    Q4: Have any studies investigated the potential of this compound analogs as Reserpine substitutes?

    A4: Yes, research has explored the synthesis and pharmacological activity of potential Reserpine analogs structurally similar to this compound. These analogs were evaluated for their capacity to potentiate barbiturate-induced hypnosis in mice and their impact on serotonin levels in rat brains. Although they did not demonstrate serotonin depletion, some analogs, particularly compound V (4-(3,4,5-trimethoxybenzoyloxy)-benzanilide), exhibited notable barbiturate potentiation, albeit with lower potency compared to Reserpine [].

    Q5: Are there any known applications of this compound in the development of anticancer agents?

    A5: Research indicates that this compound serves as a scaffold for designing new anticancer agents. For instance, novel N-{5-[(1H-Benzo[d]imidazol-1-yl)methyl]isoxazol-3-yl}benzamide hybrids, incorporating the this compound moiety, have been synthesized and evaluated for their anticancer properties []. This suggests that modifications and elaborations on the this compound structure hold potential for developing new anticancer therapies.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.